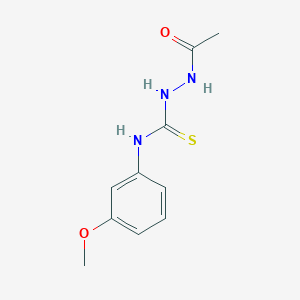

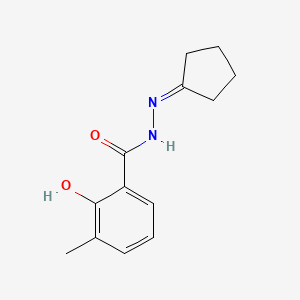

![molecular formula C16H12Cl2N4OS B4627010 1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Overview

Description

The compound is a complex organic molecule featuring a core 1,2,4-triazole ring substituted with various functional groups that contribute to its unique chemical and physical properties. Its synthesis and analysis are of interest in the fields of organic and medicinal chemistry due to its potential applications and interactions.

Synthesis Analysis

The synthesis of similar triazole derivatives often involves the reaction of thiol compounds with halogenated ketones or aldehydes under specific conditions. For example, a related compound, 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, was prepared through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone, showcasing weak intermolecular hydrogen bonds forming zigzag chains (Xu et al., 2005).

Molecular Structure Analysis

Triazole derivatives demonstrate a wide range of molecular geometries and intermolecular interactions. For instance, studies on similar compounds reveal that triazole rings can make significant dihedral angles with adjacent benzene rings, affecting their molecular shape and potential binding properties (Inkaya et al., 2013).

Chemical Reactions and Properties

Triazole compounds are known for their versatile chemical reactivity, enabling them to undergo various chemical transformations, such as coupling reactions with active –CH2- containing compounds to afford novel triazine derivatives. This reactivity opens pathways for creating a broad spectrum of heterocyclic compounds with potential biological activities (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting points, and crystalline structures, are crucial for their application in chemical synthesis and potential pharmaceutical development. For example, the crystal structure analysis provides insights into the compound's stability and reactivity, guiding further modifications to enhance its properties (Ekici et al., 2014).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as acidity, basicity, and nucleophilicity, are influenced by their molecular structure. These properties are critical in dictating the compounds' behavior in biological systems and their potential as therapeutic agents. Detailed spectroscopic and computational studies help elucidate these properties, providing a foundation for designing compounds with desired chemical and pharmacological profiles (Abdel-Wahab et al., 2023).

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and structural characterization of compounds related to 1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone, emphasizing the creation of heterocyclic compounds with potential antiviral, anticancer, and antimicrobial activities. For instance, Attaby et al. (2006) detailed the synthesis of heterocyclic compounds with antiviral activities, focusing on their structural elucidation and potential applications (Attaby, Elghandour, Ali, & Ibrahem, 2006). Similarly, Xu et al. (2005) explored the crystal structure of a related compound, providing foundational knowledge for further studies on its interactions and applications (Xu, Yu, Yin, Zhou, & Yang, 2005).

Catalytic and Chemical Reactions

Research also investigates the compound's role in catalysis and chemical reactions, potentially leading to new synthetic pathways and applications in material science. Sun et al. (2007) detailed the synthesis and catalytic behavior of iron and cobalt complexes bearing related structures, emphasizing their potential in polymerization and other chemical processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).

Antimicrobial and Antifungal Applications

The compound and its derivatives have been studied for their antimicrobial and antifungal properties, indicating potential use in the development of new treatments for infections. Liu et al. (2007) synthesized 1H-1,2,4-triazole derivatives containing pyridine units, evaluating their antibacterial and plant growth regulatory activities, highlighting the broad application range of such compounds (Liu, Tao, Dai, Jin, & Fang, 2007).

Material Science and Corrosion Inhibition

Further research explores the application of related compounds in material science, particularly as corrosion inhibitors, demonstrating the compound's versatility beyond biological applications. Jawad et al. (2020) conducted a study on the synthesis of a triazole derivative as a corrosion inhibitor, complemented by density functional theory (DFT) calculations, showing its effectiveness in protecting metals in corrosive environments (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4OS/c1-22-15(11-3-2-6-19-8-11)20-21-16(22)24-9-14(23)10-4-5-12(17)13(18)7-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLMUQRQISUAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

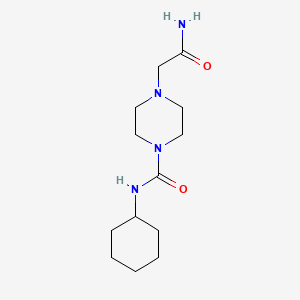

![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)

![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)

![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)

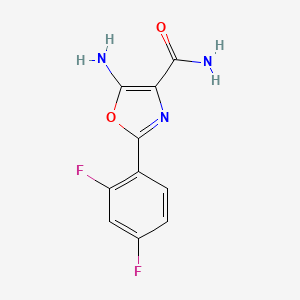

![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)

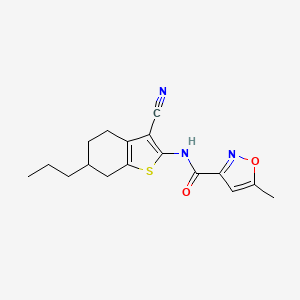

![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)

![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)